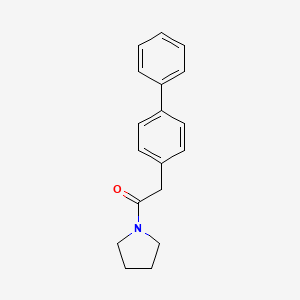

1-(4-biphenylylacetyl)pyrrolidine

Description

1-(4-Biphenylylacetyl)pyrrolidine is a pyrrolidine derivative featuring a biphenylacetyl substituent. Pyrrolidine, a five-membered saturated heterocycle, is a common pharmacophore in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability .

Properties

IUPAC Name |

2-(4-phenylphenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(19-12-4-5-13-19)14-15-8-10-17(11-9-15)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWADJRDDVWMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine (4j)

Thiazolidin-4-ones and Thiazinan-4-ones from 1-(2-Aminoethyl)pyrrolidine

- Structure: Incorporates a thiazolidinone or thiazinanone ring fused to a pyrrolidine-ethylamine backbone .

- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ values: 1.2–8.7 µM in rat hippocampus and cerebral cortex). The aminoethyl group likely enhances hydrogen bonding with AChE’s catalytic site .

- Synthesis : One-pot three-component cyclocondensation with benzaldehydes and mercaptocarboxylic acids, yielding moderate to good yields (45–78%) .

5-[1-(Pyrrolidinyl)sulphonyl] Isatin Derivatives

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Difluorophenyl and carboxylic acid substituents enhance polarity and acidity .

- Activity : Fluorine atoms likely improve bioavailability and CNS penetration. Carboxylic acid may enable salt formation for solubility optimization. Anticancer and antimicrobial activities are hypothesized based on similar derivatives .

1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)

- Structure : Arylcyclohexyl-pyrrolidine motif, similar to phencyclidine (PCP) .

- The cyclohexyl group confers high lipid solubility, facilitating blood-brain barrier penetration .

Comparative Analysis Table

Key Insights

- Substituent Effects: Biphenylylacetyl: Likely enhances aromatic interactions in hydrophobic pockets, making it suitable for targeting kinases or GPCRs. Aminoethyl (Thiazolidin-4-ones): Improves hydrogen bonding, critical for enzyme inhibition . Sulfonyl (Isatin derivatives): Increases metabolic stability and electronic effects .

- Synthetic Accessibility : Multicomponent reactions (e.g., KA² coupling, cyclocondensation) dominate for pyrrolidine derivatives, enabling rapid diversification .

- Therapeutic Potential: While this compound lacks direct data, its structural features align with anticancer and neuroactive agents, contrasting with the illicit psychoactivity of PCPy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.